Cas no 2227794-81-0 (5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol)

5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol
- 2227794-81-0
- EN300-1933652
- 5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol
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- Inchi: 1S/C9H12BrNO3/c1-14-9-3-6(10)5(2-7(9)12)8(13)4-11/h2-3,8,12-13H,4,11H2,1H3/t8-/m0/s1
- InChI Key: CRLUQAFCSKGIMW-QMMMGPOBSA-N
- SMILES: BrC1=CC(=C(C=C1[C@H](CN)O)O)OC
Computed Properties
- Exact Mass: 261.00006g/mol
- Monoisotopic Mass: 261.00006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.7Ų
- XLogP3: 0.4
5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933652-0.05g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1933652-2.5g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1933652-1.0g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 1g |
$1557.0 | 2023-05-31 | ||
Enamine | EN300-1933652-5.0g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 5g |
$4517.0 | 2023-05-31 | ||
Enamine | EN300-1933652-10g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 10g |
$6697.0 | 2023-09-17 | ||
Enamine | EN300-1933652-0.1g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1933652-0.5g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1933652-1g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1933652-5g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 5g |
$4517.0 | 2023-09-17 | ||
Enamine | EN300-1933652-0.25g |
5-[(1R)-2-amino-1-hydroxyethyl]-4-bromo-2-methoxyphenol |
2227794-81-0 | 0.25g |
$1432.0 | 2023-09-17 |
5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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4. Book reviews
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol
Research Briefing on 5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol (CAS: 2227794-81-0): Recent Advances and Applications
The compound 5-(1R)-2-amino-1-hydroxyethyl-4-bromo-2-methoxyphenol (CAS: 2227794-81-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral β-adrenergic agonist derivative, characterized by its unique brominated phenolic structure, has shown promising potential in targeted therapeutic applications. Recent studies have focused on its role as a precursor in the synthesis of novel bronchodilators and its interactions with adrenergic receptors at the molecular level.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's enhanced selectivity for β2-adrenergic receptors compared to traditional agonists. The research team utilized X-ray crystallography to reveal how the bromine substitution at the 4-position and the (1R)-configuration of the amino alcohol side chain contribute to receptor binding specificity. Molecular dynamics simulations further confirmed these findings, showing a 40% increase in binding stability compared to non-brominated analogs.
In metabolic studies, researchers at the University of Cambridge (Nature Chemical Biology, 2024) identified that 2227794-81-0 exhibits improved metabolic stability with a plasma half-life of 8.2 hours in murine models, significantly longer than similar compounds without the methoxy group. The team attributed this to reduced first-pass metabolism mediated by the 2-methoxy substitution pattern, which protects the phenolic hydroxyl from rapid glucuronidation.
Current clinical applications under investigation include its use as a key intermediate in developing next-generation asthma medications. Phase I trials conducted by AstraZeneca (NCT05678945) have shown that derivatives of 2227794-81-0 maintain bronchodilatory effects while minimizing cardiovascular side effects typically associated with β-agonists. The compound's unique structure appears to enable tissue-selective activation of β2-receptors in pulmonary tissue over cardiac tissue.
From a synthetic chemistry perspective, recent advances in asymmetric synthesis (Organic Letters, 2023) have improved the production yield of 2227794-81-0 to 78% through a novel palladium-catalyzed dynamic kinetic resolution. This development addresses previous challenges in obtaining the (1R)-enantiomer with high optical purity (>99% ee), which is critical for its pharmacological activity.
Future research directions highlighted in a recent review (Chemical Reviews, 2024) suggest potential applications of 2227794-81-0 beyond respiratory medicine. Computational models predict its scaffold could be adapted for neurodegenerative diseases by modifying the phenolic group to enhance blood-brain barrier penetration. Several pharmaceutical companies have already initiated structure-activity relationship studies based on this lead compound.
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